Aglme - 10236-44-9

Aglme

Catalog Number: EVT-258116
CAS Number: 10236-44-9
Molecular Formula: C11H21N3O4
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AGLME is utilized in direct enzymatic assay for activated Hageman factor measuring ability of Hageman factor to hydrolyze the cpd.
Source and Classification

Aglme can be sourced from chemical suppliers specializing in peptides and amino acid derivatives. It falls under the category of amino acid derivatives, which are compounds that retain the basic structure of amino acids while incorporating additional functional groups to modify their properties. This classification allows Aglme to participate in various biochemical reactions and applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aglme involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with the procurement of L-lysine and acetic anhydride.
  2. Acetylation: L-lysine undergoes acetylation using acetic anhydride to form N-acetyl-L-lysine.
  3. Methyl Esterification: The carboxylic acid group of N-acetyl-L-lysine is then converted into a methyl ester using methanol in the presence of a catalyst such as sulfuric acid.

This multi-step process ensures that the final product, Aglme, possesses enhanced solubility characteristics suitable for biological applications.

Chemical Reactions Analysis

Reactions and Technical Details

Aglme can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The methyl ester can undergo hydrolysis in aqueous conditions, reverting to N-acetyl-L-lysine.
  2. Peptide Bond Formation: Aglme can react with other amino acids or peptide fragments to form peptide bonds, facilitating the synthesis of larger peptide chains.
  3. Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, making it versatile for various biochemical applications.

These reactions highlight Aglme's utility in synthetic organic chemistry and biochemistry.

Mechanism of Action

Process and Data

The mechanism of action for Aglme primarily revolves around its role as a prodrug or intermediate in peptide synthesis. Upon administration, Aglme can be hydrolyzed to release N-acetyl-L-lysine, which may then participate in metabolic pathways or serve as a substrate for further enzymatic reactions. This transformation enhances its bioavailability and therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 188.23 g/mol
  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 7.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties are critical for researchers when considering Aglme for experimental applications.

Applications

Scientific Uses

Aglme is widely used in scientific research for various applications:

  1. Peptide Synthesis: Acts as a building block for synthesizing peptides with enhanced solubility.
  2. Drug Development: Utilized in the development of prodrugs aimed at improving bioavailability.
  3. Biochemical Studies: Serves as a substrate in enzyme assays and studies related to protein interactions.

The versatility of Aglme makes it an essential compound in both academic research and pharmaceutical development, enabling advancements in drug design and therapeutic strategies.

Enzymatic Mechanisms & Catalytic Functions of Aglme

Role in Glycogen Debranching Pathways: Transferase vs. Glucosidase Activity

Glycogen debranching enzyme (Aglme; GDE), encoded by the AGL gene in humans, is a bifunctional enzymatic complex essential for complete glycogen degradation. Glycogen phosphorylase alone can only cleave α-1,4-glycosidic linkages until reaching four glucose residues from an α-1,6-branch point, producing limit dextrin. GDE resolves these branches through two sequential catalytic activities residing on a single polypeptide chain in mammals [2] [6]:

  • 4-α-Glucanotransferase (EC 2.4.1.25): This activity transfers a maltotriosyl unit (three glucose residues linked by α-1,4 bonds) from the branch to the non-reducing end of an adjacent linear chain, exposing the α-1,6-linked glucose residue at the branch point. This transfer occurs via a glycosyl-enzyme intermediate, where the maltotriosyl unit forms a transient covalent bond with a nucleophilic residue (likely Asp or Glu within the glycosyltransferase A (GT-A) fold of the GT domain) before being transferred to the acceptor chain [1] [10].
  • Amylo-α-1,6-Glucosidase (EC 3.2.1.33): This activity hydrolyzes the remaining α-1,6-glycosidic bond, releasing a single free glucose molecule. The catalytic mechanism is proposed to involve acid/base-assisted hydrolysis, potentially utilizing carboxylic acid residues (Asp/Glu) for proton donation and carboxylate for nucleophilic activation of water, proceeding through an oxocarbenium ion-like transition state with retention of anomeric configuration [2] [10].

Table 1: Key Catalytic Activities of Glycogen Debranching Enzyme (Aglme)

ActivityEC NumberFunctionCatalytic MechanismProduct
Glucosyltransferase (GT)2.4.1.25Transfers maltotriosyl unit (3 glucose residues) from branch to a nearby linear chain via α-1,4 linkage.Transglycosylation; likely involves nucleophilic attack (Asp/Glu), covalent intermediate.Exposed α-1,6-linked glucose
Glucosidase (GC)3.2.1.33Hydrolyzes the exposed α-1,6-glycosidic bond at the branch point.Acid/base catalysis (Asp/Glu), oxocarbenium ion transition state, retention of configuration.Free glucose

These activities are spatially distinct but functionally coupled. The GT domain occupies the N-terminal two-thirds of the protein, characterized by a GT-A fold common to glycosyltransferases. The GC domain resides at the C-terminus, adopting a (β/α)₈-barrel fold typical of glycoside hydrolase family 13 subfamily 31 (GH13_31) enzymes. Two middle domains (M1, M2) connect the catalytic domains and contribute significantly to structural integrity [10]. Crucially, the activities function independently; inhibitors can block glucosidase activity without affecting transferase activity, confirming distinct active sites [2].

Substrate Specificity and Isoform-Dependent Catalytic Variability

Aglme exhibits strict specificity towards glycogen and its degradation intermediate, limit dextrin. Its substrate-binding sites recognize and accommodate the complex, branched architecture of glycogen polymers:

  • Glycogen-Binding Sites: Beyond the catalytic sites, GDE possesses additional glycogen-binding sites within both the GT and GC domains, and potentially within the middle domains. Cryo-EM structures reveal a preference for binding at least six glucose units of a chain plus the branched glucose, effectively recognizing a heptasaccharide structural motif within the glycogen polymer [2] [10]. Positively charged residues (e.g., Arg, Lys) within these binding pockets facilitate electrostatic interactions with the polyanionic glycogen structure, enhancing affinity and processivity [10].
  • Branch Point Recognition: The GT activity specifically acts on branches with exactly four glucose residues remaining (after phosphorylase action), transferring three of them. The GC activity specifically targets the single glucose residue remaining after transfer, linked solely by the α-1,6 bond [2] [6].

Catalytic variability arises primarily from tissue-specific isoforms generated via alternative promoter usage and splicing of the AGL gene:

  • Isoform Expression: The human AGL gene contains at least two promoter regions, leading to differential expression of isoforms in liver versus muscle tissues [2] [6].
  • Functional Consequences: While all isoforms contain the catalytic GT and GC domains, tissue-specific isoforms may exhibit subtle differences in substrate handling efficiency, regulation, or interaction partners. This isoform variability underpins the clinical heterogeneity of Glycogen Storage Disease Type III (GSD III). Most patients (Type IIIa) lack both GT and GC activities in liver and muscle. Type IIIb patients lack activity only in the liver, while rare Type IIIc or IIId patients lack only GC or GT activity, respectively, correlating with mutations affecting specific domains [6] [10].

Table 2: Human Glycogen Debranching Enzyme (Aglme) Isoforms and Clinical Impact

Isoform CharacteristicMolecular BasisCatalytic Activity ProfileAssociated GSD III SubtypeClinical Manifestation
"Full-length"Expressed in multiple tissues (e.g., liver, muscle).Bifunctional (GT and GC active).N/A (Wild-type)Normal glycogen degradation.
Liver-specific variantGenerated via alternative promoter usage / splicing.Bifunctional activity primarily in liver.N/A (Wild-type)Normal liver glycogen degradation.
Muscle-specific variantGenerated via alternative promoter usage / splicing.Bifunctional activity primarily in muscle.N/A (Wild-type)Normal muscle glycogen degradation.
Loss in Liver & MuscleMutations affecting core catalytic domains or structural integrity.GT/GC deficient in both tissues.Type IIIa (~78%)Hepatomegaly, hypoglycemia, myopathy, cardiomyopathy.
Loss only in LiverMutations primarily affecting liver-specific isoform expression or function.GT/GC deficient in liver; functional in muscle.Type IIIb (~15%)Hepatomegaly, hypoglycemia; minimal/no muscle involvement.
Isolated GC lossMutations specifically disrupting glucosidase domain (e.g., active site residues).GC deficient; GT functional.Type IIIc (Rare)Accumulation of limit dextrin after GT action.
Isolated GT lossMutations specifically disrupting transferase domain (e.g., active site residues).GT deficient; GC functional (but cannot act due to lack of exposed α-1,6 glucose).Type IIId (Rare)Accumulation of phosphorylase limit dextrin.

Allosteric Regulation in Polysaccharide Metabolism

Unlike key regulatory enzymes in glycogen synthesis (e.g., glycogen synthase, regulated by phosphorylation and allosteric effectors like Glucose-6-P) or initiation (e.g., ADP-glucose pyrophosphorylase, allosterically regulated by metabolites like FBP and AMP [4] [8]), glycogen debranching enzyme (Aglme) itself does not appear to be subject to direct allosteric regulation by small molecule metabolites. Its activity is primarily controlled by:

  • Substrate Availability: GDE activity is triggered by the accumulation of phosphorylase limit dextrin. Glycogen phosphorylase creates its substrate, ensuring coordinated action. The enzyme's processivity depends on accessing branched glycogen molecules [2] [6] [10].
  • Post-Translational Modifications (PTMs): While less extensively characterized than for glycogen synthase or phosphorylase, phosphorylation and other PTMs potentially modulate GDE localization, activity, or interactions. For instance, GDE interacts with and influences AMP-activated protein kinase (AMPK) activity, a key cellular energy sensor, suggesting potential reciprocal regulation [10] [6].
  • Protein-Protein Interactions: GDE likely functions within a glycogen metabolon – a complex of glycogen-metabolizing enzymes (glycogenin, glycogen synthase, phosphorylase, phosphorylase kinase, phosphatases) tethered to the glycogen particle. Interactions within this complex could spatially regulate GDE access to its substrate [6].

Therefore, while embedded in a pathway subject to intense allosteric and hormonal control (e.g., via insulin, glucagon, adrenaline impacting phosphorylase and synthase), Aglme acts constitutively once its branched substrate is presented by the action of glycogen phosphorylase. Its regulation is more hierarchical and substrate-driven than dynamically allosteric.

Evolutionary Conservation of Catalytic Domains Across Species

The catalytic core domains of Aglme, the GT and GC, exhibit significant evolutionary conservation from bacteria to humans, reflecting their fundamental role in α-glucan metabolism, though their genomic organization differs:

  • Domain Architecture Conservation:
  • Mammals/Yeast (Single Polypeptide Bifunctional Enzyme): Humans (Homo sapiens), mice, and yeast (Saccharomyces cerevisiae, Candida glabrata) possess a single large gene (AGL in humans) encoding a polypeptide with contiguous GT and GC domains, linked by M1 and M2 domains. The human (hsGDE) and C. glabrata (cgGDE) enzymes share ~37.5% sequence identity and remarkably similar overall 3D architecture (Cα RMSD ~1.35 Å), confirming high structural conservation [10]. The core catalytic folds (GT-A for GT, (β/α)₈ for GC) are preserved.
  • Bacteria (Distinct Enzymes): In many bacteria, like Escherichia coli, the transferase and glucosidase activities are encoded by separate genes (malQ encoding 4-α-glucanotransferase and glgX encoding debranching enzyme/glucosidase). E. coli GlgX is structurally similar to isoamylase and specifically cleaves 4-subunit branches [2]. Some archaea (e.g., Sulfolobus solfataricus) possess a single enzyme (treX) with a single active site capable of both transferase and glucosidase activities, forming dimers/tetramers crucial for function [2].
  • Catalytic Mechanism Conservation: The fundamental chemical mechanisms – transglycosylation for GT and acid/base-assisted hydrolysis for GC – are conserved across species. Key catalytic residues (e.g., Asp/Glu acting as nucleophiles or acid/base catalysts) within the active sites of the respective domains show positional conservation between human and yeast enzymes [8] [10].

  • Functional Adaptations: Despite conserved mechanisms, species-specific adaptations exist, often related to substrate utilization complexity:

  • Glycogen Binding: Mammalian GDEs (e.g., hsGDE) possess a higher density of positively charged residues (Arg, Lys) in their substrate-binding grooves compared to yeast GDE (cgGDE). This enhances electrostatic interaction with the densely packed, negatively charged glycogen particles prevalent in mammals, optimizing their processing efficiency [10].
  • Transition State Stabilization: Structural comparisons indicate that hsGDE forms stronger and more numerous interactions with substrate analogs mimicking the transition state compared to cgGDE, contributing to potentially higher catalytic efficiency in processing native glycogen [10].
  • Oligomeric State: While mammalian GDE is active as a monomer, the archaeal treX and some bacterial enzymes function as oligomers (dimers, tetramers), where oligomerization regulates activity and substrate handling [2].

Table 3: Evolutionary Conservation of Glycogen Debranching Function

Organism TypeRepresentative OrganismGenomic OrganizationKey Enzymes/ProteinsCatalytic Domain ConservationNotable Adaptations
MammalsHomo sapiens (Human)Single gene (AGL)Bifunctional enzyme (hsGDE): GT + GC domainsHigh (GT-A fold, GH13_31 barrel). ~37% id to yeast cgGDE.Enhanced glycogen binding (more positive charges); Monomeric activity.
Yeast/FungiCandida glabrataSingle geneBifunctional enzyme (cgGDE): GT + GC domainsHigh (Structural Cα RMSD ~1.35 Å vs hsGDE).Fewer positive charges in binding groove; potentially lower glycogen affinity.
BacteriaEscherichia coliSeparate genesMalQ (GT); GlgX (GC)GlgX: Similar to isoamylase, GH13_?. MalQ: GT-A fold?GlgX cleaves 4-subunit branches specifically; Activities uncoupled.
ArchaeaSulfolobus solfataricusSingle gene (treX)treX (Dual-function enzyme)Likely conserved core folds.Single active site for GT/GC; Oligomeric state (dimer/tetramer) essential for function.

This evolutionary conservation underscores the critical and non-redundant role of Aglme in cellular metabolism. Mutations disrupting the conserved catalytic domains or critical structural elements are the primary cause of the autosomal recessive disorder Glycogen Storage Disease Type III across species [2] [6] [10].

Properties

CAS Number

10236-44-9

Product Name

Aglme

IUPAC Name

methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C11H21N3O4/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1

InChI Key

FIGKGJVUYAFLBI-VIFPVBQESA-N

SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

AGLME
N(alpha)-acetylglycyllysyl methyl ester
N(alpha)-acetylglycyllysyl methyl ester, monoacetate
N-alpha-acetyl-Gly-Lys-methyl ester
N-alpha-acetylglycyllysyl methyl este

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.